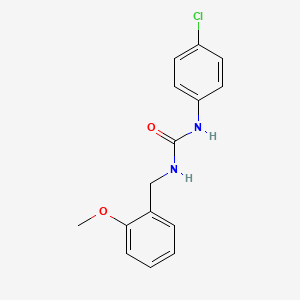
N-2-biphenylyl-2-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-2-chloro-4-methylbenzamide, commonly known as BP-2, is a chemical compound that belongs to the family of benzophenones. It is widely used in sunscreens, cosmetics, plastics, and other consumer products due to its UV-absorbing properties. In recent years, BP-2 has gained attention in scientific research due to its potential health effects and environmental impact.
Wirkmechanismus
BP-2 acts as an endocrine disruptor by binding to estrogen receptors and mimicking the effects of estrogen. This can lead to hormonal imbalances and adverse health effects. BP-2 can also cause damage to DNA by forming adducts with DNA bases, leading to mutations and cell death.
Biochemical and physiological effects:
BP-2 has been shown to have a range of biochemical and physiological effects. It can disrupt the endocrine system by altering hormone levels and causing hormonal imbalances. BP-2 can also cause oxidative stress by generating reactive oxygen species, leading to cellular damage and inflammation. Furthermore, BP-2 can cause genotoxic and cytotoxic effects by damaging DNA and causing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
BP-2 has several advantages for lab experiments, including its UV-absorbing properties and its ability to act as an endocrine disruptor. However, there are also limitations to using BP-2 in lab experiments, including its potential toxicity and environmental impact. Furthermore, the effects of BP-2 can vary depending on the concentration and duration of exposure, making it difficult to accurately assess its effects.
Zukünftige Richtungen
There are several future directions for research on BP-2. One area of research is to investigate the potential health effects of BP-2 on humans, particularly in relation to endocrine disruption and cancer. Another area of research is to investigate the environmental impact of BP-2, particularly in relation to its persistence in water and soil and its effects on aquatic organisms. Furthermore, research is needed to develop alternative UV-absorbing compounds that are less toxic and have less impact on the environment.
Synthesemethoden
BP-2 can be synthesized through the reaction of 2-chloro-4-methylbenzoic acid and biphenyl-2-amine. The reaction is carried out in the presence of a dehydrating agent and a catalyst. The resulting product is purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
BP-2 has been extensively studied for its potential health effects. It has been shown to have estrogenic activity, which can disrupt the endocrine system and lead to adverse health effects. BP-2 has also been found to have genotoxic and cytotoxic effects, which can damage DNA and lead to cell death. Furthermore, BP-2 has been shown to have environmental impact, as it can accumulate in water and soil and have toxic effects on aquatic organisms.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-11-12-17(18(21)13-14)20(23)22-19-10-6-5-9-16(19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFXSOEJAIJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)

![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)

![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)

![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)

![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
